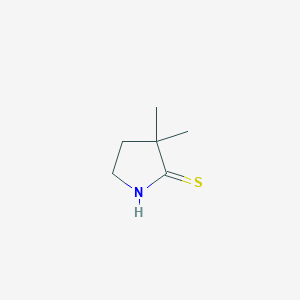
6,7-Dehidroferruginol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6,7-Dehydroferruginol has several scientific research applications:
Medicine: It has shown potential as an anti-Alzheimer’s agent by reducing beta-amyloid toxicity. Its antioxidative properties contribute to its therapeutic effects.
Chemistry: It serves as a model compound for studying the chemical behavior of diterpenoids and their derivatives.
Mecanismo De Acción
Target of Action
6,7-Dehydroferruginol is a diterpenoid compound that has been found to exhibit potent activity against F. palustris . It is also weakly active against Heterosigma akashiwo . These organisms are likely the primary targets of 6,7-Dehydroferruginol.
Mode of Action
It has been suggested that the compound interacts closely with the main protease (m pro) of sars-cov-2 . This interaction could potentially inhibit the activity of the protease, thereby affecting the life cycle of the virus.
Biochemical Pathways
6,7-Dehydroferruginol is involved in flavone and flavonol biosynthesis . It has been observed to increase significantly under certain nitrogen conditions . This suggests that the compound may play a role in the regulation of these biochemical pathways and their downstream effects.
Pharmacokinetics
It has been suggested that the compound exhibits promising results from pharmacokinetics prediction
Result of Action
6,7-Dehydroferruginol has been found to exhibit Aβ toxicity reduction effects, which are similar to other anti-Alzheimer active agents . This suggests that the compound may have potential therapeutic effects in the treatment of Alzheimer’s disease.
Action Environment
The action of 6,7-Dehydroferruginol may be influenced by various environmental factors. For instance, the compound is found in the seed cone of extant Glyptostrobus pensilis (Chinese water pine) . The environmental conditions in which these plants grow could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
6,7-Dehydroferruginol plays a significant role in biochemical reactions, particularly due to its antioxidative properties. It interacts with various biomolecules, including enzymes and proteins. For instance, 6,7-Dehydroferruginol has been shown to exhibit antioxidative activity in the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity test . This antioxidative activity is crucial in reducing beta-amyloid toxicity, which is associated with Alzheimer’s disease . Additionally, 6,7-Dehydroferruginol interacts with enzymes involved in oxidative stress pathways, thereby modulating their activity and contributing to its protective effects.
Cellular Effects
6,7-Dehydroferruginol exerts various effects on different types of cells and cellular processes. It has been found to reduce beta-amyloid toxicity in neuronal cells, which is significant in the context of Alzheimer’s disease . This compound influences cell signaling pathways by modulating oxidative stress responses and enhancing antioxidative defenses. Furthermore, 6,7-Dehydroferruginol affects gene expression related to oxidative stress and inflammation, thereby contributing to its protective effects on neuronal cells . In addition to its effects on neuronal cells, 6,7-Dehydroferruginol exhibits antimicrobial activity against Propionibacterium acnes and antifungal activity against Trichophyton species .
Molecular Mechanism
The molecular mechanism of 6,7-Dehydroferruginol involves its interaction with various biomolecules, leading to its antioxidative and antimicrobial effects. At the molecular level, 6,7-Dehydroferruginol binds to and scavenges free radicals, thereby reducing oxidative stress . This compound also inhibits the aggregation of beta-amyloid peptides, which is a key factor in the development of Alzheimer’s disease . Additionally, 6,7-Dehydroferruginol modulates the activity of enzymes involved in oxidative stress pathways, further contributing to its protective effects . The antimicrobial activity of 6,7-Dehydroferruginol is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogenic microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dehydroferruginol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6,7-Dehydroferruginol maintains its antioxidative activity over extended periods, suggesting its stability in laboratory conditions . The degradation of 6,7-Dehydroferruginol can lead to a reduction in its efficacy, highlighting the importance of proper storage and handling . Long-term studies have demonstrated that 6,7-Dehydroferruginol continues to exert protective effects on neuronal cells, reducing beta-amyloid toxicity and oxidative stress .
Dosage Effects in Animal Models
The effects of 6,7-Dehydroferruginol vary with different dosages in animal models. Studies have shown that low to moderate doses of 6,7-Dehydroferruginol exhibit significant antioxidative and neuroprotective effects without causing adverse effects . High doses of 6,7-Dehydroferruginol may lead to toxicity and adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage of 6,7-Dehydroferruginol to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6,7-Dehydroferruginol is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidative effects . Additionally, 6,7-Dehydroferruginol influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress pathways . These interactions highlight the compound’s role in maintaining cellular redox balance and protecting against oxidative damage.
Transport and Distribution
The transport and distribution of 6,7-Dehydroferruginol within cells and tissues are critical factors influencing its efficacy. The compound is transported across cell membranes through passive diffusion and interacts with binding proteins that facilitate its distribution . Once inside the cells, 6,7-Dehydroferruginol accumulates in specific cellular compartments, including the cytoplasm and mitochondria . This distribution pattern is essential for its antioxidative and neuroprotective effects, as it allows the compound to target key sites of oxidative stress and beta-amyloid aggregation.
Subcellular Localization
The subcellular localization of 6,7-Dehydroferruginol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidative effects . The targeting of 6,7-Dehydroferruginol to these compartments is facilitated by specific post-translational modifications and targeting signals that direct the compound to its sites of action . This subcellular localization is essential for the compound’s ability to modulate oxidative stress responses and protect against beta-amyloid toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,7-Dehydroferruginol can be isolated from the byproducts of the sugi wood-drying process. The process involves solvent-assisted distillation, where the sample is distilled from a mixed solvent of water and triethylene glycol . The volatile compounds are then fractionated sequentially according to their boiling points. High boiling point compounds, such as diterpenes, are separated from the triethylene glycol distillates fraction .
Industrial Production Methods
The industrial production of 6,7-Dehydroferruginol involves the extraction of sugi bark using solvents like hexane, ethyl acetate, and methanol . The extracts are then subjected to gas chromatography-mass spectrometry (GC-MS) analysis to identify and isolate the compound . This method ensures a high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dehydroferruginol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 6,7-Dehydroferruginol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ferruginol: Another diterpenoid found in sugi bark, known for its antifungal and antioxidative properties.
Sandaracopimarinol: Exhibits similar biological activities and is also found in sugi bark.
Abietadiene: A diterpene with applications in the synthesis of various bioactive compounds.
Uniqueness of 6,7-Dehydroferruginol
6,7-Dehydroferruginol is unique due to its specific structure, which contributes to its distinct biological activities, particularly its potential as an anti-Alzheimer’s agent . Its ability to inhibit the growth of certain plankton species also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h7-8,11-13,18,21H,6,9-10H2,1-5H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHINJPZLGMLCY-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314663 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34539-84-9 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


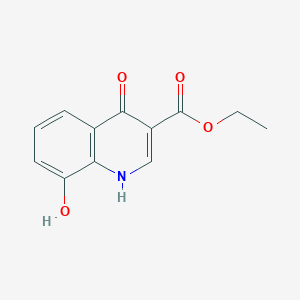
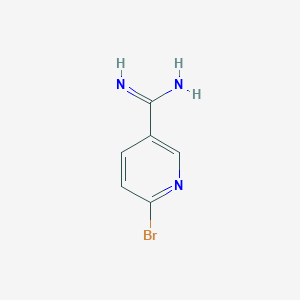
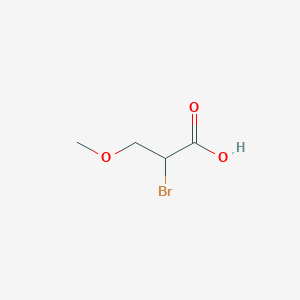

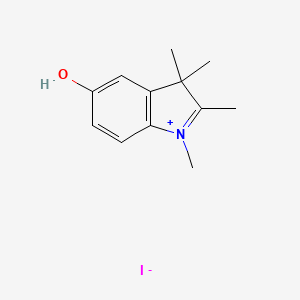

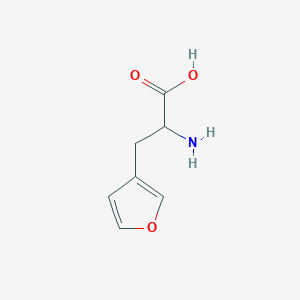
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
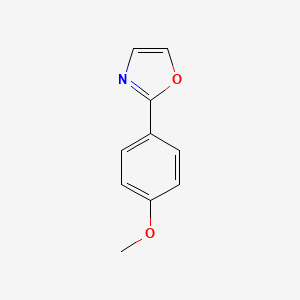
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
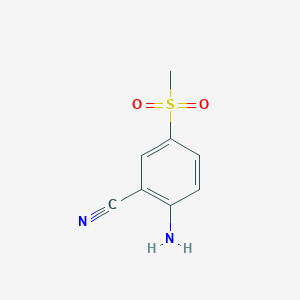
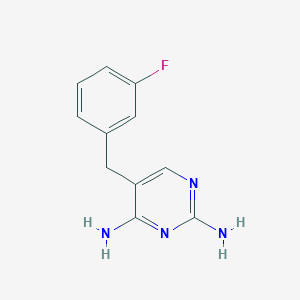
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
